molecular formula C16H28N4O B5220175 (3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B5220175
M. Wt: 292.42 g/mol
InChI Key: BKJRAQIOJIBUPN-HZPDHXFCSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an azepane group and a methylpyrazole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the azepane and methylpyrazole groups through nucleophilic substitution and reductive amination reactions. The reaction conditions often require the use of catalysts such as palladium on carbon and reagents like sodium borohydride to facilitate the reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.

Scientific Research Applications

(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-18-11-14(10-17-18)12-19-9-6-15(16(21)13-19)20-7-4-2-3-5-8-20/h10-11,15-16,21H,2-9,12-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRAQIOJIBUPN-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(C(C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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